molecular formula C21H21NO4 B2952576 7-hydroxy-5-methoxy-2-phenyl-8-(pyrrolidin-1-ylmethyl)-4H-chromen-4-one CAS No. 919728-62-4

7-hydroxy-5-methoxy-2-phenyl-8-(pyrrolidin-1-ylmethyl)-4H-chromen-4-one

Cat. No.: B2952576
CAS No.: 919728-62-4
M. Wt: 351.402
InChI Key: RONXOUIVEPUHQU-UHFFFAOYSA-N
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Description

This compound belongs to the 4H-chromen-4-one (chromone) family, characterized by a benzopyran-4-one core. Its structure includes:

  • 7-hydroxy and 5-methoxy substituents on the aromatic ring.
  • A 2-phenyl group at position 2.
  • An 8-(pyrrolidin-1-ylmethyl) moiety, introducing a nitrogen-containing heterocycle.

Chromones are known for diverse biological activities, including antimicrobial, antioxidant, and enzyme inhibitory properties.

Properties

IUPAC Name

7-hydroxy-5-methoxy-2-phenyl-8-(pyrrolidin-1-ylmethyl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO4/c1-25-19-11-16(23)15(13-22-9-5-6-10-22)21-20(19)17(24)12-18(26-21)14-7-3-2-4-8-14/h2-4,7-8,11-12,23H,5-6,9-10,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RONXOUIVEPUHQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=O)C=C(OC2=C(C(=C1)O)CN3CCCC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-Hydroxy-5-methoxy-2-phenyl-8-(pyrrolidin-1-ylmethyl)-4H-chromen-4-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic potential, and structure-activity relationships (SAR) based on available research findings.

Chemical Structure and Properties

The compound belongs to the class of chromones, characterized by a chromone core with various substituents that influence its biological properties. The presence of hydroxyl (-OH) and methoxy (-OCH₃) groups, along with a pyrrolidine moiety, suggests potential interactions with biological targets.

Structural Formula

7 Hydroxy 5 methoxy 2 phenyl 8 pyrrolidin 1 ylmethyl 4H chromen 4 one\text{7 Hydroxy 5 methoxy 2 phenyl 8 pyrrolidin 1 ylmethyl 4H chromen 4 one}

Antitumor Activity

Research indicates that derivatives of chromones exhibit significant antitumor activity. For example, studies on related compounds have demonstrated their ability to induce cell cycle arrest and apoptosis in various cancer cell lines. The mechanism often involves the inhibition of specific kinases and modulation of signaling pathways associated with tumor growth.

Case Study: Antitumor Mechanism

  • Cell Cycle Arrest : Compounds similar to 7-hydroxy-5-methoxy-2-phenyl-8-(pyrrolidin-1-ylmethyl)-4H-chromen-4-one have been shown to induce G2/M phase arrest in cancer cells.
  • Apoptosis Induction : The activation of caspases and the downregulation of anti-apoptotic proteins such as Bcl-2 have been observed.
  • Inhibition of Kinases : Compounds targeting PDK1 and other kinases have shown promise in reducing tumor proliferation.

Structure-Activity Relationship (SAR)

The biological activity of chromone derivatives is significantly influenced by their structural components. Key findings include:

Substituent Effect on Activity
Hydroxyl Group (–OH)Essential for antitumor activity; enhances solubility
Methoxy Group (–OCH₃)Important for receptor binding; increases lipophilicity
Pyrrolidine MoietyContributes to bioactivity; affects receptor interactions

The mechanisms through which 7-hydroxy-5-methoxy-2-phenyl-8-(pyrrolidin-1-ylmethyl)-4H-chromen-4-one exerts its effects include:

  • Inhibition of Kinase Activity : Similar compounds have been documented to inhibit kinases involved in cancer progression, such as PDK1 and FGFR3.
  • Modulation of Cell Signaling Pathways : The compound may influence pathways like PI3K/Akt and MAPK, which are critical in cell survival and proliferation.

Research Findings

Recent studies have explored the efficacy of chromone derivatives against various cancer types:

  • Antiproliferative Studies : In vitro assays demonstrated significant growth inhibition in breast cancer and leukemia cell lines.
  • Mechanistic Insights : Molecular docking studies suggest strong binding affinity to target proteins, indicating potential therapeutic applications.

Example Data from Studies

Compound Cell Line IC50 (µM) Mechanism
Compound AMCF710.5Cell cycle arrest (G2/M)
Compound BHL605.0Apoptosis induction

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations and Physicochemical Properties

Compound 2f
  • Structure : 7-Hydroxy-3-(4-hydroxyphenyl)-8-(pyrrolidin-1-ylmethyl)-4H-chromen-4-one .
  • Key Differences: Position 3: 4-hydroxyphenyl vs. position 2-phenyl in the target compound. Position 5: No methoxy group.
  • Physicochemical Data :
    • Melting point: 177–179°C.
    • $ ^1H $-NMR (DMSO-$ d_6 $): δ 8.27 (s, 1H), 7.88 (d, J = 8.7 Hz, 1H), 7.37 (d, J = 8.4 Hz, 2H).
    • The absence of a 5-methoxy group reduces lipophilicity compared to the target compound.
Compound 1a
  • Structure : 5,7-Dihydroxy-3-(4-hydroxyphenyl)-8-(pyrrolidin-1-ylmethyl)-4H-chromen-4-one .
  • Key Differences :
    • Position 5 : Hydroxy instead of methoxy.
    • Position 7 : Retains hydroxy.
  • Physicochemical Data: Melting point: 218–220°C. $ ^1H $-NMR (DMSO-$ d_6 $): δ 8.15 (s, 1H), 6.10 (s, 1H).
Enzyme Inhibition
  • Kaempferol Derivatives (e.g., kaempferol-3-O-galactoside):
    • Binding Energy : −8.92 kcal/mol (hBChE) .
    • Key Feature : Sugar moieties at position 3 of the chromone core enhance binding.
    • Comparison : The target compound lacks a sugar moiety but includes a pyrrolidinylmethyl group at position 8, which may introduce steric or electronic effects for enzyme interaction.
Anti-MRSA Activity
  • 7-Hydroxy-2-Methyl-5-(2-Oxopropyl)-4H-Chromen-4-One : Inhibits methicillin-resistant Staphylococcus aureus (MRSA) with measurable inhibition zones. Key Feature: A 2-methyl and 5-(2-oxopropyl) substituent.

Key Structural-Activity Relationships (SAR)

Substituent Position Impact on Properties Example Compounds
5-Methoxy Increases lipophilicity; may enhance blood-brain barrier penetration. Target compound
7-Hydroxy Enhances hydrogen bonding with enzymes or receptors. Compounds 1a, 2f
8-Pyrrolidinylmethyl Introduces basic nitrogen, potentially improving solubility and target affinity. Target compound, 1a
2-Phenyl Adds steric bulk; may influence binding pocket interactions. Target compound

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